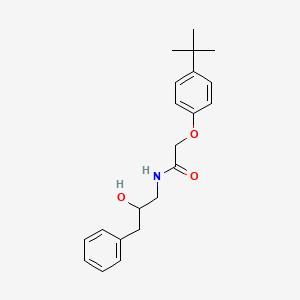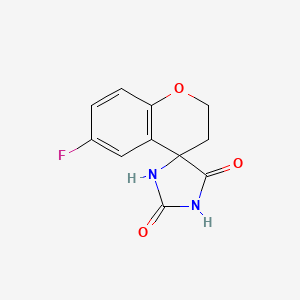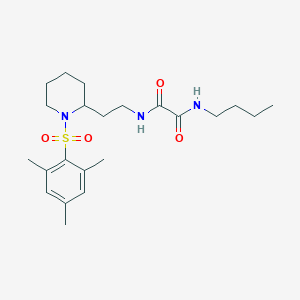![molecular formula C19H16ClN5O B2631549 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326806-30-7](/img/structure/B2631549.png)
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring both chlorobenzyl and methylbenzyl groups, contributes to its potential as a versatile pharmacophore in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core, potentially altering its pharmacokinetic properties.
Substitution: The benzyl groups can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:
Biology: Its derivatives are studied for their antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. For example, triazolopyrimidines have been shown to inhibit enzymes like myeloperoxidase, which is involved in inflammatory responses . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and modulating disease progression.
Vergleich Mit ähnlichen Verbindungen
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can be compared with other triazolopyrimidine derivatives:
- **7-(benzyloxy)-3H-[1,
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-13-5-4-6-14(9-13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-7-2-3-8-16(15)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCPZVOVZPQBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2631468.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)
![1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2631472.png)


![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)
![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)
![tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2631485.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)
